![molecular formula C24H23FN6O2S B2568035 N-(2-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide CAS No. 897619-62-4](/img/structure/B2568035.png)
N-(2-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide
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Overview
Description
N-(2-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C24H23FN6O2S and its molecular weight is 478.55. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Compounds with structural motifs similar to the query compound have been synthesized and evaluated for various biological activities. For instance, derivatives of [1,2,4]triazolo and thiadiazine have shown significant antioxidant abilities, surpassing even ascorbic acid in some assays, highlighting their potential as powerful antioxidants in pharmacological contexts (Shakir, Ali, & Hussain, 2017). Additionally, compounds incorporating the triazolopyridine and pyridotriazine frameworks have been developed, displaying antimicrobial and antioxidant activities, which underscores the versatility of these heterocyclic cores in medicinal chemistry (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Potential Antimicrobial and Antifungal Applications
The synthesis of new heterocycles incorporating the thiadiazole moiety and their evaluation against the cotton leafworm, Spodoptera littoralis, demonstrates the insecticidal potential of these compounds (Fadda, Salam, Tawfik, Anwar, & Etman, 2017). This suggests the broader applicability of such compounds in agricultural pest control, potentially extending to antimicrobial uses given the structural similarities to the queried compound.
Anticancer Research Implications
The synthesis and evaluation of compounds for anticancer activities, as demonstrated by studies on fluorine-containing triazolothiadiazines, highlight the potential for compounds with similar structural features to be developed as anticancer agents (Holla, Rao, Sarojini, Akberali, & Kumari, 2006). These findings suggest that derivatives of the compound could be explored for their efficacy against various cancer cell lines, contributing valuable insights into novel anticancer therapies.
Mechanism of Action
Target of action
The compound contains a triazole ring . Triazole compounds are known to bind with a variety of enzymes and receptors in biological systems, showing versatile biological activities . They are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Mode of action
Triazole compounds generally work by binding to enzymes and receptors in the body, which can lead to a variety of biological effects .
Biochemical pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Given the wide range of activities associated with triazole compounds, it’s likely that multiple pathways could be involved .
properties
IUPAC Name |
N-[2-[6-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN6O2S/c1-15-3-4-16(2)19(13-15)27-22(32)14-34-23-10-9-20-28-29-21(31(20)30-23)11-12-26-24(33)17-5-7-18(25)8-6-17/h3-10,13H,11-12,14H2,1-2H3,(H,26,33)(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKKYPGXGQZDJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide |
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